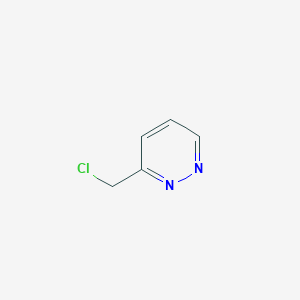

3-(Chloromethyl)pyridazine

説明

Significance of Pyridazine (B1198779) Heterocycles in Organic Chemistry

Pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, and its derivatives are of significant interest in organic and medicinal chemistry. scholarsresearchlibrary.comresearchgate.net These compounds are recognized for their wide range of pharmacological activities and serve as crucial building blocks in the synthesis of more complex molecules. scholarsresearchlibrary.comresearchgate.netlifechemicals.com

Historical Context and Evolution of Pyridazine Research

The study of pyridazines dates back to the 19th century. scholarsresearchlibrary.com While early work by Fischer involved the preparation of substituted pyridazines, the unsubstituted parent compound was synthesized later. scholarsresearchlibrary.comwikipedia.org Over the years, research has evolved from basic synthesis and characterization to the exploration of their diverse biological activities and applications in materials science. lifechemicals.comresearchgate.netnih.gov The discovery that the pyridazine scaffold is present in a number of approved drugs has further fueled research in this area. lifechemicals.comnih.gov

Role of Pyridazines as Building Blocks in Chemical Synthesis

Pyridazines are versatile starting materials for the synthesis of a variety of other heterocyclic systems, including fused pyridazines like triazolo[4,3-b]pyridazines. acs.org Their ability to be easily functionalized at different positions on the ring makes them attractive for creating libraries of compounds for drug discovery. scholarsresearchlibrary.comlifechemicals.com They are used in the development of pharmaceuticals, agrochemicals, and energetic materials. scholarsresearchlibrary.comresearchgate.netwiley.com For instance, pyridazine derivatives have been utilized as intermediates in the synthesis of compounds with potential applications as insecticides and plant growth regulators. researchgate.net

Position of 3-(Chloromethyl)pyridazine in the Family of Halogenated Azines

This compound belongs to the family of halogenated azines, which are heterocyclic compounds containing one or more nitrogen atoms in the ring and a halogenated side chain. This particular molecule is a derivative of pyridazine, a 1,2-diazine. scholarsresearchlibrary.comwikipedia.org

Distinction from Pyridine-based Chloromethyl Analogs (e.g., 3-(Chloromethyl)pyridine)

The synthesis of these analogs also differs. 3-(Chloromethyl)pyridine (B1204626) hydrochloride is typically synthesized from 3-methylpyridine (B133936) through a multi-step process involving oxidation, esterification, reduction, and finally chlorination. smolecule.comgoogle.com

Unique Reactivity Profile Conferred by the Pyridazine Ring and Chloromethyl Moiety

The reactivity of this compound is characterized by the electrophilic nature of the chloromethyl group, making it susceptible to nucleophilic substitution reactions. cymitquimica.comchemshuttle.com The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. cymitquimica.com The pyridazine ring itself, being a π-deficient system, influences the reactivity of the attached chloromethyl group. scholarsresearchlibrary.com The two adjacent nitrogen atoms withdraw electron density from the ring, which can affect the stability of reaction intermediates and transition states. This unique combination of a reactive chloromethyl group and an electron-deficient pyridazine ring makes this compound a valuable intermediate in the synthesis of novel compounds with potential biological activity. chemshuttle.com For example, it can be used to synthesize derivatives with antimicrobial or anticancer properties.

Scope and Objectives of Research on this compound

Research on this compound and its derivatives is primarily focused on its application as a building block in the synthesis of new chemical entities with potential pharmacological or agrochemical applications. cymitquimica.com Key research objectives include:

The development of efficient synthetic routes to this compound and its derivatives.

The exploration of its reactivity in nucleophilic substitution and other chemical transformations. cymitquimica.com

The synthesis and biological evaluation of new pyridazine-containing compounds for various therapeutic areas, such as oncology and infectious diseases. nih.gov

The investigation of the structure-activity relationships of these new compounds to optimize their biological activity. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(chloromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCGCUQPXQOQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557820 | |

| Record name | 3-(Chloromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41227-72-9 | |

| Record name | 3-(Chloromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloromethyl Pyridazine and Its Precursors

Classical Synthetic Routes to Pyridazine (B1198779) Core Structures

The formation of the pyridazine ring and its subsequent modification are well-established areas of heterocyclic chemistry. Key strategies involve building the ring from acyclic precursors and then altering its substitution pattern.

The most fundamental and widely employed method for constructing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. ontosight.ainih.gov This reaction involves the formation of a dihydropyridazine (B8628806) intermediate through the reaction of hydrazine with 1,4-diketones, which can then be easily oxidized to the aromatic pyridazine. ontosight.ai If the precursor is a 2,3-unsaturated-1,4-diketone, the aromatic pyridazine ring system is formed directly. ontosight.ai

Variations of this approach are common. For instance, maleic anhydride (B1165640) and its derivatives can react with hydrazine to form the pyridazine ring. google.comresearchgate.net Another significant method is the inverse-electron-demand Diels-Alder reaction, which can provide functionalized pyridazines with high regioselectivity. alfa-chemistry.com More specialized cyclization reactions, such as those involving β‐chlorovinyl thiohydrazones, have also been developed, proceeding via mechanisms like 6π-electrocyclization. chemicalbook.com

Once the pyridazine core is formed, its functionalization can be achieved through various reactions. The electron-deficient nature of the pyridazine ring influences the types of reactions it readily undergoes. Common strategies include nucleophilic substitution, ortho-metallation, and transition metal-catalyzed cross-coupling reactions. wikipedia.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are particularly advantageous for creating carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridazine ring. wikipedia.orgchemicalbook.com These methods allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. wikipedia.org For example, a series of π-conjugated pyridazine derivatives have been synthesized using Suzuki-Miyaura cross-coupling to functionalize the 3- and 6-positions. wikipedia.org Additionally, direct C-H activation has emerged as a powerful tool for the functionalization of the pyridazine scaffold, enabling C-arylation and C-alkylation. chemicalbook.com

Specific Synthesis of 3-(Chloromethyl)pyridazine

The synthesis of this compound can be approached through two primary strategies: the direct chlorination of a pre-formed methyl-substituted pyridazine or the synthesis and transformation of a suitable precursor molecule.

A direct pathway to this compound involves the side-chain chlorination of its precursor, 3-methylpyridazine (B156695). While the direct chlorination of 3-methylpyridazine itself is not extensively detailed, analogous reactions on similar heterocyclic systems are well-documented. For instance, the side-chain chlorination of methyl-substituted pyridines using N-chlorosuccinimide (NCS) is a common and effective method. thieme-connect.de The reaction of 3-methylpyridine (B133936) with NCS specifically yields 3-(chloromethyl)pyridine (B1204626), indicating a selective reaction at the methyl group. thieme-connect.de This suggests that a similar radical chlorination of 3-methylpyridazine using NCS, typically initiated by a radical initiator like dibenzoyl peroxide or by UV light, is a viable synthetic route.

Another reagent used for such transformations is thionyl chloride. However, its reaction with methyl-substituted pyridazines can be aggressive, in some cases leading to decomposition or the formation of intractable tars, as observed with 2-methylpyridazine. publish.csiro.au Therefore, milder and more selective reagents like NCS are generally preferred for this transformation.

An alternative and often more controlled approach to synthesizing this compound is through the chemical modification of a functionalized pyridazine precursor. This typically involves synthesizing a pyridazine with a group at the 3-position that can be readily converted to a chloromethyl group. A prime candidate for such a precursor is pyridazin-3-ylmethanol (B1363950).

The synthesis of pyridazin-3-ylmethanol can be accomplished by the reduction of a pyridazine-3-carboxylate ester, such as ethyl pyridazine-3-carboxylate, using a strong reducing agent like lithium aluminium hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com

Once pyridazin-3-ylmethanol is obtained, the final step is the conversion of the primary alcohol to a chloride. This is a standard organic transformation that can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, converting primary alcohols to their corresponding alkyl chlorides. This method has been applied to the synthesis of the analogous 3-(chloromethyl)pyridine hydrochloride from 3-pyridinemethanol. google.com The reaction of pyridazin-3-ylmethanol with thionyl chloride would be expected to proceed similarly to afford the target compound, this compound, often isolated as its hydrochloride salt.

The synthesis of the necessary precursors, such as 3-methylpyridazine or pyridazine-3-carboxylic acid esters, often begins with foundational pyridazine structures like pyridazinones, which are derived from the cyclization of 1,4-ketoacids or their esters with hydrazine. google.com Pyridazinones serve as versatile intermediates. For example, a pyridazinone can be converted to a chloropyridazine derivative by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com This reaction transforms the carbonyl group of the pyridazinone into a chloro-substituted position on the aromatic ring. google.com While this specific reaction functionalizes the pyridazine ring itself rather than a side chain, the pyridazinone core is a critical starting point for building the precursors needed for the synthesis of this compound.

Precursor Synthesis and Transformation Pathways

Conversion of Carboxylic Acid Derivatives

A common and effective strategy for the synthesis of this compound involves the conversion of pyridazine-3-carboxylic acid derivatives. This precursor provides a direct route to the target compound through reduction and subsequent chlorination.

A typical synthetic sequence commences with the reduction of a pyridazine-3-carboxylic acid ester, such as methyl pyridazine-3-carboxylate, to the corresponding alcohol, 3-(hydroxymethyl)pyridazine. This reduction is often accomplished using a suitable reducing agent like sodium borohydride. Following the reduction, the resulting alcohol is then converted to the desired this compound via a chlorination reaction. Thionyl chloride (SOCl₂) is a frequently employed reagent for this transformation, effectively replacing the hydroxyl group with a chlorine atom. google.com

For instance, a method for the synthesis of the related compound, 3-(chloromethyl)pyridine hydrochloride, starts with the oxidation of 3-methylpyridine to 3-picolinic acid. google.com This acid is then esterified with methanol (B129727) to produce methyl pyridine-3-carboxylate. The ester is subsequently reduced to 3-pyridinemethanol, which is then reacted with thionyl chloride to yield the final product. google.com While this example pertains to the pyridine (B92270) analogue, the fundamental chemical transformations of ester reduction followed by alcohol chlorination are directly applicable to the pyridazine system.

The following table summarizes the key steps in the conversion of a carboxylic acid derivative to this compound:

| Step | Reactant | Reagent(s) | Product |

| 1 | Pyridazine-3-carboxylic acid ester | Sodium Borohydride (NaBH₄) | 3-(Hydroxymethyl)pyridazine |

| 2 | 3-(Hydroxymethyl)pyridazine | Thionyl Chloride (SOCl₂) | This compound |

Advanced Synthetic Approaches and Methodological Improvements

Continuous research in synthetic organic chemistry has led to the development of more efficient, sustainable, and versatile methods for the synthesis of pyridazine derivatives, including this compound.

Catalytic Methods in Pyridazine Synthesis

Catalysis offers significant advantages in terms of reaction efficiency, selectivity, and environmental impact. In the context of pyridazine synthesis, various catalytic methods have been developed to construct the core heterocyclic ring.

Transition metal catalysis is a powerful tool for pyridazine synthesis. liberty.edu For example, copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org The choice of solvent can influence the outcome, with acetic acid favoring the direct formation of pyridazines. organic-chemistry.org Palladium-catalyzed cross-coupling reactions are also instrumental, for instance, in the synthesis of pyridazine carboxylic acid derivatives from 3-chloropyridazines and carbon monoxide in the presence of an alcohol or amine. wipo.int

Lewis acid-mediated inverse electron demand Diels-Alder reactions between s-tetrazines and silyl (B83357) enol ethers offer a regioselective pathway to functionalized pyridazines. organic-chemistry.org Furthermore, ruthenium catalysis has been employed in the cyclization of alkyne diols to form diketone intermediates, which then react with hydrazine to yield substituted pyridazines. liberty.edu

The following table highlights some catalytic methods for pyridazine synthesis:

| Catalyst/Method | Reactants | Product Type | Reference |

| Copper(II) | β,γ-Unsaturated hydrazones | 1,6-Dihydropyridazines/Pyridazines | organic-chemistry.org |

| Palladium-phosphine complexes | 3-Chloropyridazines, CO, Alcohols/Amines | Pyridazine carboxylic acid derivatives | wipo.int |

| Lewis Acid | s-Tetrazine, Silyl enol ethers | Functionalized pyridazines | organic-chemistry.org |

| Ruthenium | Alkyne diols, Hydrazine | Substituted pyridazines | liberty.edu |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to minimize the environmental impact of chemical processes. imist.ma In the synthesis of this compound and its precursors, several strategies can be employed to align with these principles.

One key aspect is the use of more environmentally benign solvents and reagents. For example, carrying out reactions in aqueous media or using solvent-free conditions can significantly reduce volatile organic compound (VOC) emissions. imist.maresearchgate.net The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, is another important green chemistry approach. arkat-usa.orgmdpi.com

In a modified synthesis of a related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, several green chemistry principles were incorporated. researchgate.netorientjchem.org These included the use of a catalytic quantity of RuCl₃ for N-oxidation with oxygen, a one-pot synthesis to reduce waste, and the use of 30% hydrogen peroxide as a highly atom-economic oxidant. researchgate.netorientjchem.org The final chlorination step utilized trichloroisocyanuric acid, which is considered a safer handling alternative to other chlorinating agents. orientjchem.org

Multicomponent reactions (MCRs) are inherently atom-economical and are a cornerstone of green chemistry, allowing for the synthesis of complex molecules in a single step, thus reducing waste and energy consumption. researchgate.net

Purification and Isolation Techniques for this compound

The final step in any synthetic procedure is the purification and isolation of the target compound in a high state of purity. For this compound, which may exist as an oil or a solid, several techniques can be employed. sigmaaldrich.comnih.gov

Common purification methods include:

Extraction: Following the reaction, an aqueous workup is often performed, and the product is extracted into an organic solvent like dichloromethane (B109758) or chloroform. liberty.edugoogleapis.com The organic layers are then combined, dried over a drying agent such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure. liberty.edugoogleapis.com

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for purifying organic compounds. thieme-connect.de The crude product is loaded onto a silica gel column, and a suitable eluent system is used to separate the desired product from impurities.

Crystallization/Precipitation: If the product is a solid, it can be purified by recrystallization from an appropriate solvent or solvent mixture. thieme-connect.de Alternatively, the product can be precipitated from a solution by adding a non-solvent. googleapis.com

Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.

Sublimation: In some cases, analytically pure compounds can be obtained via sublimation under reduced pressure. mdpi.com

The purity of the isolated this compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and elemental analysis. mdpi.com

Reactivity and Mechanistic Studies of 3 Chloromethyl Pyridazine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group attached to the pyridazine (B1198779) ring is highly susceptible to nucleophilic attack. The chlorine atom, being a good leaving group, is readily displaced by a wide variety of nucleophiles. This reactivity is a cornerstone of the synthetic utility of 3-(Chloromethyl)pyridazine, providing a straightforward method for introducing the pyridazinyl-3-methyl moiety into other molecules. The versatile reactivity of the chloromethyl group makes the compound a valuable intermediate in the synthesis of more complex molecules chemshuttle.com.

This compound serves as an effective alkylating agent, reacting with a diverse array of nucleophiles in standard nucleophilic substitution reactions. In these reactions, the nucleophile attacks the methylene carbon, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. This process allows for the facile introduction of sulfur, oxygen, and carbon-based functional groups.

For instance, nitrogen nucleophiles, such as primary and secondary amines, react to form the corresponding aminomethyl-pyridazine derivatives. Oxygen nucleophiles, like alcoholates or phenoxides, yield ether linkages, while sulfur nucleophiles, such as thiolates, produce thioethers. Carbon nucleophiles, for example, cyanides or enolates, can also be employed to form new carbon-carbon bonds, extending the carbon framework. The reaction of a similar compound, 3-(chloromethyl)-1,2,4-triazole, with potassium cyanide to form 3-(cyanomethyl)-1,2,4-triazole illustrates this type of transformation wur.nl.

Table 1: Examples of Alkylation Reactions with this compound Analogs

| Nucleophile (Nu:) | Reagent Example | Product Type |

|---|---|---|

| Amine | Morpholine | 3-(Morpholinomethyl)pyridazine |

| Alcoholate | Sodium Ethoxide | 3-(Ethoxymethyl)pyridazine |

| Thiolate | Sodium Thiophenoxide | 3-(Phenylthiomethyl)pyridazine |

When this compound reacts with tertiary amines or other nitrogen-containing heterocycles, it leads to the formation of quaternary pyridazinium salts. In this SN2 reaction, the nitrogen atom of the nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. The resulting product is a salt in which the nitrogen atom bears a positive charge. The synthesis of quaternary salts is a significant reaction in heterocyclic chemistry, often achievable through various methods including conventional heating or microwave irradiation srce.hrrsc.org. These pyridazinium salts are important in their own right and can serve as precursors for the generation of pyridazinium ylides, which are valuable intermediates in cycloaddition reactions researchgate.net.

Table 2: Formation of Quaternary Salts from this compound

| Nucleophile | Product Name |

|---|---|

| Pyridine (B92270) | 1-((Pyridazin-3-yl)methyl)pyridinium chloride |

| Trimethylamine | N,N,N-Trimethyl-1-(pyridazin-3-yl)methanaminium chloride |

Transformations of the Pyridazine Ring System

The pyridazine ring, being an electron-deficient heterocycle, exhibits distinct reactivity compared to benzene and other aromatic systems. Its reactivity is dominated by its π-deficient character, which makes it resistant to electrophilic attack but susceptible to other modes of transformation.

Direct electrophilic aromatic substitution (EAS) on the pyridazine ring is generally difficult to achieve researchgate.net. The presence of two electronegative nitrogen atoms in the ring reduces the electron density, deactivating it towards attack by electrophiles wikipedia.org. This deactivation is further intensified in acidic conditions, which are common for many EAS reactions (e.g., nitration, sulfonation), as the ring nitrogen atoms become protonated, introducing a positive charge and rendering the ring even more electron-poor wikipedia.orgrsc.org. Consequently, forcing conditions are often required, and such reactions are not a common synthetic strategy for functionalizing the pyridazine core unless strongly activating substituents are present on the ring researchgate.net.

Under certain conditions, particularly with strong nucleophiles or bases, the pyridazine ring can undergo transformations that involve cleavage of the ring structure. One notable reaction is the ring contraction of pyridazine derivatives into pyrazoles or other five-membered heterocycles wur.nldocumentsdelivered.com. For instance, treatment of certain halogenated pyridazines with potassium amide in liquid ammonia can lead to a ring contraction to form a triazole derivative wur.nl. This type of transformation often proceeds through a complex mechanism, such as the SN(ANRORC) mechanism, which involves the Addition of a Nucleophile, followed by Ring Opening and subsequent Ring Closure to yield the rearranged product wur.nl. These reactions highlight the ability of the pyridazine system to rearrange into thermodynamically stable alternative heterocyclic structures under specific, often vigorous, reaction conditions.

The electron-deficient nature of the pyridazine ring makes it an excellent diene component in inverse-electron-demand Diels-Alder reactions mdpi.comorganic-chemistry.org. In this type of [4+2] cycloaddition, the electron-poor pyridazine reacts with an electron-rich dienophile, such as an enol ether or an ynamine organic-chemistry.orgorganic-chemistry.org. The reaction typically proceeds with the expulsion of a molecule of nitrogen (N₂) from the initial cycloadduct to form a new aromatic ring. Intramolecular versions of this reaction have been used to construct a variety of fused ring systems mdpi.com.

Furthermore, pyridazinium salts can be converted into pyridazinium ylides, which can participate in [3+2] cycloaddition reactions with various dipolarophiles. This methodology is a powerful tool for the synthesis of fused heterocyclic systems, such as pyrrolo[1,2-b]pyridazines researchgate.netnih.gov. This highlights the versatility of the pyridazine ring in cycloaddition chemistry, enabling the construction of complex polycyclic architectures.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound can participate in such transformations, primarily through activation of the C-Cl bond in the chloromethyl group or potentially a C-H bond on the pyridazine ring.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are some of the most versatile methods in modern organic synthesis. researchgate.net While specific studies on this compound are not extensively documented, its reactivity can be inferred from studies on analogous chloromethyl-substituted heteroaromatics and functionalized pyridazines. The pyridazine nucleus itself can undergo palladium-catalyzed cross-coupling reactions, typically involving halopyridazines as substrates. wuxiapptec.comiiste.org

The Suzuki-Miyaura coupling, which forms C-C bonds between an organohalide and an organoboron compound, is a widely used transformation. nih.gov For pyridazine derivatives, this reaction has been employed to synthesize functionalized heteroarylpyridazines. wuxiapptec.comresearchgate.net While typically a halogen on the pyridazine ring is the reactive handle, the chloromethyl group in this compound presents an alternative electrophilic site. The challenge in coupling reactions involving pyridines and related heterocycles often lies in the potential for the nitrogen lone pair to coordinate to the palladium catalyst, which can lead to catalyst deactivation. acs.org

The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene. researchgate.net The application of this reaction to pyridazine derivatives allows for the introduction of alkenyl substituents. The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, has also been applied to pyridazine systems to create alkynyl-substituted heterocycles. researchgate.net In the context of this compound, these reactions would likely proceed at the chloromethyl position, given the higher reactivity of sp³-hybridized alkyl halides compared to the C-H bonds on the pyridazine ring under typical cross-coupling conditions. A domino Sonogashira coupling has been reported for 2-chloro-3-(chloromethyl)quinolines, where the initial coupling occurs at the aryl chloride, followed by a dimerization involving the chloromethyl group, highlighting the potential for sequential reactivity in such systems. researchgate.net

Interactive Table: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions with this compound Analogs.

| Coupling Reaction | Coupling Partner | Potential Product with this compound | Catalyst System (Typical) |

| Suzuki-Miyaura | Arylboronic acid | 3-(Arylmethyl)pyridazine | Pd(PPh₃)₄, base |

| Heck | Alkene | 3-(Alkenylmethyl)pyridazine | Pd(OAc)₂, PPh₃, base |

| Sonogashira | Terminal alkyne | 3-(Alkynylmethyl)pyridazine | Pd(PPh₃)₄, CuI, base |

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals such as nickel, copper, and iron are effective catalysts for cross-coupling reactions, often offering complementary reactivity and being more cost-effective.

Nickel-Catalyzed Reactions: Nickel catalysts have been successfully employed for the cross-electrophile coupling of 2-chloropyridines with alkyl bromides. researchgate.netiiste.org This suggests that nickel-based systems could be effective in promoting the coupling of this compound with various nucleophiles. The use of a rigid bathophenanthroline ligand has been shown to be beneficial in these transformations. researchgate.net

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation and Chan-Lam coupling, are well-established methods for forming C-N, C-O, and C-S bonds. Copper catalysis has been used for the trifluoromethylation of (bromomethyl)pyridines, indicating its utility in functionalizing side chains on nitrogen-containing heterocycles. researchgate.net Copper catalysts are also employed in the synthesis of imidazo[1,2-a]pyridines through various coupling and cyclization strategies. iiste.org

Iron-Catalyzed Reactions: Iron-catalyzed cross-coupling reactions have gained prominence as a more sustainable alternative to those using precious metals. acs.orgtandfonline.com Iron catalysts have been shown to be effective in the coupling of aryl chlorides with Grignard reagents and other organometallics. acs.orgmdpi.com These methods are often tolerant of a wide range of functional groups. For instance, iron-catalyzed difluoromethylation of arylzincs has been successfully applied to pyridine-containing substrates. acs.org

Oxidative and Reductive Transformations of this compound

The chloromethyl group and the pyridazine ring are both susceptible to oxidative and reductive transformations, allowing for further functionalization of the molecule.

The oxidation of methyl-substituted pyridazines and pyridines can lead to the corresponding carboxylic acids or aldehydes. For example, the gas-phase catalytic oxidation of 4-methylpyridine over vanadium-based catalysts is an industrial process for the synthesis of isonicotinic acid. wuxiapptec.comnih.gov Similarly, the oxidation of 3-methylpyridine (B133936) to nicotinic acid can be achieved using various oxidizing agents and catalytic systems. researchgate.net It is expected that the chloromethyl group of this compound could be oxidized to 3-pyridazinecarboxaldehyde or 3-pyridazinecarboxylic acid, though the presence of the chlorine atom might influence the reaction conditions required. Supercritical water oxidation has been used for the destruction of 3-methylpyridine, highlighting a more aggressive oxidative pathway. iiste.org

Reductive transformations of this compound could involve the reduction of the chloromethyl group to a methyl group or the complete removal of the side chain. The reduction of nitro groups on pyridazine rings has been accomplished using reagents like tin(II) chloride, demonstrating that the pyridazine ring is stable to certain reducing conditions. researchgate.net The reductive cleavage of the C-Cl bond in the chloromethyl group is a plausible transformation, potentially achievable through catalytic hydrogenation or with reducing agents like sodium borohydride in the presence of a transition metal catalyst.

Computational Chemistry and Mechanistic Insights

Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of molecules like this compound.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT calculations are a powerful tool for elucidating the mechanisms of transition metal-catalyzed cross-coupling reactions. researchgate.netnih.gov For pyridazine derivatives, DFT studies have been used to understand their electronic structure, conformation, and nonlinear optical properties. nih.govresearchgate.net Theoretical studies on pyridine, pyrimidine, pyrazine, and pyridazine have been performed using DFT to investigate the effect of the nitrogen atom's position on the electronic and structural properties of the aromatic ring. iiste.org Such studies can predict the most likely sites for electrophilic and nucleophilic attack and can be used to model the reaction pathways of, for example, palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov For instance, DFT calculations have been used to investigate the Suzuki-Miyaura reactions of dibromomethylpyridazinone with ferrocene boronates, revealing complex reaction pathways including hydrodebromination. mdpi.com

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a useful concept for qualitatively predicting the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the nucleophilic and electrophilic character of different parts of a molecule. tandfonline.com

For pyridazine, the HOMO has significant lobes on the nitrogen atoms, while the HOMO-1 is mainly distributed on the carbon atoms. wuxiapptec.com This suggests that electrophilic attack on the carbon skeleton would be governed by the HOMO-1. Conversely, the LUMO distribution indicates the most likely sites for nucleophilic attack. In halogenated diazines, the position of the halogen and the relative energies of the LUMO and LUMO+1 can influence reactivity. wuxiapptec.com The presence of the electron-withdrawing chloromethyl group at the 3-position of the pyridazine ring is expected to lower the energy of the LUMO, potentially making the ring more susceptible to nucleophilic attack. FMO analysis can also be used to understand the interaction between the pyridazine derivative and a catalyst in cross-coupling reactions, helping to explain observed regioselectivities and reactivities. tandfonline.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique allows for the detailed examination of intermolecular interactions, which are crucial for understanding the behavior of chemical compounds in various environments. By simulating the interactions between molecules, MD can provide insights into properties such as solvation, crystal packing, and binding affinities.

General approaches to studying intermolecular interactions in similar molecular systems using MD simulations often involve the following:

Force Field Selection: A crucial first step is the selection of an appropriate force field, which is a set of parameters that defines the potential energy of the system. For organic molecules like this compound, common force fields include AMBER, CHARMM, and OPLS. The accuracy of the simulation is highly dependent on the quality of the force field parameters.

System Setup: The simulation system is typically constructed by placing a number of this compound molecules in a simulation box, often with a solvent (like water) to mimic solution conditions, or arranged in a crystal lattice to study solid-state properties.

Simulation and Analysis: The simulation is then run for a sufficient length of time to allow the system to reach equilibrium. The trajectory data generated from the simulation is then analyzed to extract information about intermolecular interactions. Key analyses include:

Radial Distribution Functions (RDFs): These describe how the density of surrounding molecules varies as a function of distance from a reference molecule. Peaks in the RDF can indicate preferred distances for specific intermolecular contacts.

Interaction Energy Calculations: The strength of interactions between molecules, such as van der Waals forces and electrostatic interactions, can be calculated.

Hydrogen Bond Analysis: Although this compound is not a strong hydrogen bond donor, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors. Analysis of potential hydrogen bonding with solvent molecules or other components in a mixture would be a key aspect of such a study.

Hypothetical Research Findings for this compound

Based on the chemical structure of this compound, a hypothetical MD simulation study might be expected to reveal the following types of intermolecular interactions:

Dipole-Dipole Interactions: The presence of electronegative nitrogen and chlorine atoms would create a significant molecular dipole moment, leading to dipole-dipole interactions being a major contributor to the intermolecular forces.

π-π Stacking: The aromatic pyridazine ring could engage in π-π stacking interactions with other pyridazine rings. The geometry and strength of these interactions would be a key area of investigation.

Halogen Bonding: The chlorine atom could potentially participate in halogen bonding, acting as an electrophilic region that can interact with nucleophilic sites on adjacent molecules.

Without specific research data, it is not possible to provide quantitative results or detailed data tables for the intermolecular interactions of this compound from molecular dynamics simulations. The information presented here is based on the general principles of the methodology and the expected chemical behavior of the molecule. Further experimental and computational studies are required to elucidate the specific nature and strength of the intermolecular forces governing the properties of this compound.

Advanced Derivatives and Analogs of 3 Chloromethyl Pyridazine

Synthesis and Characterization of Novel Pyridazine (B1198779) Derivatives

The development of novel pyridazine derivatives from 3-(chloromethyl)pyridazine is a significant area of research, focusing on creating more complex and functionally diverse molecules. This involves chemical transformations of the chloromethyl group and the construction of fused ring systems.

The chlorine atom in the chloromethyl group of this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups, leading to pyridazine derivatives with modified methyl substituents.

A common strategy involves the displacement of the chloride by nitrogen nucleophiles. For instance, the reaction of this compound with sodium azide in a suitable solvent yields 3-(azidomethyl)pyridazine. This azide derivative can then be reduced to afford 3-(aminomethyl)pyridazine, introducing a primary amine functionality. This amino group can be further derivatized to create a range of amides, sulfonamides, and other nitrogen-containing moieties.

The synthesis of these derivatives is typically monitored and the products are characterized using a combination of spectroscopic techniques. Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the azide or amine group. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the structure of the molecule, and mass spectrometry (MS) confirms the molecular weight of the synthesized compound.

Table 1: Synthesis and Characterization Data for Pyridazine Derivatives with Modified Chloromethyl Substituents

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | Analytical Data |

| 3-(Azidomethyl)pyridazine | This compound | NaN₃, Solvent | Data not available | Data not available | IR, ¹H NMR, ¹³C NMR, MS |

| 3-(Aminomethyl)pyridazine | 3-(Azidomethyl)pyridazine | Reducing agent (e.g., H₂/Pd-C) | Data not available | Data not available | IR, ¹H NMR, ¹³C NMR, MS |

Fused Pyridazine Systems Incorporating the Chloromethyl Moiety

The pyridazine ring of this compound can serve as a foundation for the construction of fused bicyclic and polycyclic heterocyclic systems. These fused systems often exhibit unique chemical and biological properties.

Triazolopyridazines are a class of fused heterocycles that have garnered significant interest. One synthetic route to nih.goviucr.orgmdpi.comtriazolo[4,3-b]pyridazines involves the use of a pyridazine precursor bearing a hydrazine (B178648) moiety. For example, 3-chloro-6-hydrazinylpyridazine can be reacted with various one-carbon synthons to form the fused triazole ring. epa.gov The reaction with acetic acid or ethyl chloroformate can lead to the formation of substituted triazolopyridazines. epa.gov

The synthesis of 6-chloro- nih.goviucr.orgmdpi.comtriazolo[4,3-b]pyridazine derivatives has been reported through the reaction of 3,6-dichloropyridazine with a substituted tetrazole, which undergoes a thermal ring transformation. nih.gov The characterization of these compounds relies on spectroscopic methods. For instance, the successful formation of the triazolopyridazine ring system can be confirmed by NMR spectroscopy, where the chemical shifts and coupling constants of the protons on the pyridazine and triazole rings provide crucial structural information. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the fused-ring compounds.

Table 2: Synthesis and Characterization of Representative Triazolopyridazines

| Compound | Starting Materials | Reagents and Conditions | Yield (%) | Melting Point (°C) | Analytical Data | Reference |

| 6-Chloro-3-(3-methylphenyl)- nih.goviucr.orgmdpi.comtriazolo[4,3-b]pyridazine | 3,6-Dichloropyridazine, 5-(3-Methylphenyl)tetrazole | Toluene, Pyridine (B92270), reflux | Not specified | 149-152 | ¹H NMR, ¹³C NMR, MS, X-ray crystallography | nih.gov |

| 6-Chloro-3-methyl- nih.goviucr.orgmdpi.comtriazolo[4,3-b]pyridazine | 3-Chloro-6-hydrazinopyridazine | Acetic acid | Not specified | Not specified | Not specified | epa.gov |

| 6-Chloro-3-ethoxy- nih.goviucr.orgmdpi.comtriazolo[4,3-b]pyridazine | 3-Chloro-6-hydrazinopyridazine | Ethyl chloroformate | Not specified | Not specified | Not specified | epa.gov |

Pyridopyridazines

Pyridopyridazines are another important class of fused heterocyclic systems derived from pyridazine. The synthesis of pyrido[3,4-c]pyridazines can be achieved through various synthetic strategies. mdpi.com One approach involves starting from a substituted pyridine derivative and constructing the pyridazine ring. For example, the Widman-Stoermer synthesis, involving a one-pot diazotization and cyclization of 4-propenyl-3-aminopyridines, has been used to obtain pyrido[3,4-c]pyridazines, albeit in low yields (14–17%). mdpi.com

Alternatively, the synthesis can commence from a pyridazine precursor. For instance, a pyrido[4,3-c]pyridazin-5(6H)-one derivative has been synthesized from ethyl 3-methyl-4-pyridazinecarboxylate through an enamination and ring closure sequence. combichemistry.com The yields for these types of reactions can vary significantly depending on the specific substrates and reaction conditions.

Table 3: Synthetic Approaches to Pyridopyridazines

| Target Compound | Starting Material | Synthetic Strategy | Yield (%) | Reference |

| Pyrido[3,4-c]pyridazine derivative | 4-Propenyl-3-aminopyridine | Widman-Stoermer synthesis | 14-17 | mdpi.com |

| Pyrido[4,3-c]pyridazin-5(6H)-one derivative | Ethyl 3-methyl-4-pyridazinecarboxylate | Enamination/ring closure | Not specified | combichemistry.com |

Functionalization at Other Positions of the Pyridazine Ring

In addition to modifying the chloromethyl group, the pyridazine ring itself can be functionalized by introducing substituents at other available positions. This allows for the modulation of the electronic properties and reactivity of the molecule.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridazine ring can significantly influence its chemical behavior. EDGs, such as amino or alkoxy groups, increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially altering its interaction with biological targets. Conversely, EWGs, such as nitro or cyano groups, decrease the electron density of the ring, rendering it more reactive towards nucleophiles.

The synthesis of 4-aminopyridazine derivatives can be achieved through nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyridazine ring. For example, 4-amino-3,5-dichloropyridazine has been synthesized by reacting 3,4,5-trichloropyridazine with ammonia in a sealed tube. prepchem.com

The introduction of a nitro group, a strong EWG, onto the pyridazine ring typically requires nitrating conditions. For instance, the nitration of a 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine derivative has been achieved using a mixture of nitric acid and sulfuric acid. mdpi.com While this example is on a fused system, similar conditions could potentially be adapted for the direct nitration of this compound, although the position of nitration would be influenced by the directing effects of the existing substituents.

Table 4: Examples of Pyridazine Ring Functionalization

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | Reference |

| 4-Amino-3,5-dichloropyridazine | 3,4,5-Trichloropyridazine | NH₃, Dry ethanol, 120-130 °C | 35 | 176-178 | prepchem.com |

| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | HNO₃, H₂SO₄, 0 °C to RT | 98 | Not specified | mdpi.com |

Synthesis of Biologically Active Pyridazine Scaffolds

The pyridazine core is a recognized privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. This compound serves as a key building block for introducing the pyridazin-3-ylmethyl moiety into various molecular frameworks, leading to the generation of potent and selective bioactive agents. The reactive chloromethyl group readily undergoes nucleophilic substitution reactions, allowing for its conjugation with other pharmacophores or core structures to create novel derivatives.

A notable area of application is in the development of modulators for the γ-aminobutyric acid (GABA) receptor, the primary inhibitory neurotransmitter system in the central nervous system. Derivatives of 3-aminopyridazine, in particular, have been explored for their ability to interact with the GABA-A receptor. nih.gov Research into the structure-activity relationships of aminopyridazine derivatives of GABA has revealed that specific structural features are required for potent antagonist activity. nih.gov

In one extensive study, a series of 38 compounds were synthesized by attaching different pyridazine structures to GABA or GABA-like side chains to probe the structural requirements for GABA-A receptor affinity. nih.gov The synthesis strategy involved linking a butyric acid moiety to the N(2) nitrogen of a 3-aminopyridazine core. This creates a charge-delocalized system that is crucial for the desired GABA-antagonistic effect. The general synthetic approach, while not starting directly from this compound, involves precursors that can be derived from it, such as a 3-aminopyridazine. The resulting compounds were found to be specific GABA-A receptor antagonists, displacing [3H]GABA from rat brain membranes without interacting with other GABA recognition sites or other neurotransmitter receptors. nih.gov

The potency of these antagonists was significantly influenced by the substituent at the 6-position of the pyridazine ring. The highest activity was achieved when an aromatic π-system with electron-donating substituents was present at this position. nih.gov For instance, the compound SR 95103, 2-(3-carboxypropyl)-3-amino-4-methyl-6-phenylpyridazinium chloride, was identified as a potent, selective, and competitive GABA-A receptor antagonist. nih.gov

| Compound Class | Target | Key Structural Features | Observed Activity |

| Aminopyridazine-GABA Conjugates | GABA-A Receptor | Butyric acid chain on N(2) of 3-aminopyridazine; Aromatic substituent at C6. | Selective GABA-A Antagonism |

| 6-Aryl-3-aminopyridazine derivatives | GABA-A Receptor | Phenyl group at C6 position. | High potency antagonism (~250x bicuculline) |

This research underscores the utility of the pyridazine scaffold in designing specific ligands for neurological targets. The functionalization at the 3-position, achievable from this compound, is a key step in building these complex and biologically active molecules.

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into drug candidates is a critical aspect of modern medicinal chemistry, as stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. While literature specifically detailing the stereoselective synthesis of chiral derivatives starting directly from this compound is limited, established principles of asymmetric synthesis can be applied to create such molecules. The pyridazin-3-ylmethyl group can be incorporated into a target molecule either by reacting this compound with a chiral nucleophile or by performing an asymmetric reaction on a prochiral substrate derived from it.

One powerful strategy for creating chiral centers is the palladium-catalyzed asymmetric allylic alkylation (AAA). This method is widely used to form carbon-carbon and carbon-heteroatom bonds with high enantioselectivity. In a hypothetical application to pyridazine derivatives, a prochiral nucleophile derived from this compound, such as a pyridazin-3-ylmethyl malonate, could be reacted with an allylic electrophile in the presence of a palladium catalyst and a chiral ligand. The chiral ligand would control the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer in excess.

Another relevant approach is the stereoselective alkylation of a chiral scaffold. For instance, methodologies developed for the diastereoselective alkylation of chiral 2-oxopiperazines could be adapted. benjamin-bouvier.fr In such a scenario, a chiral auxiliary-containing heterocyclic system would be deprotonated to form a chiral enolate, which would then react with this compound as the electrophile. The steric environment created by the chiral auxiliary would direct the incoming pyridazin-3-ylmethyl group to one face of the enolate, resulting in a diastereomerically enriched product. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched chiral derivative.

These established asymmetric synthesis methods provide a clear conceptual framework for the future development of chiral derivatives incorporating the 3-(pyridazinylmethyl) moiety, enabling the exploration of stereochemistry on biological activity.

Development of Libraries and Combinatorial Approaches for Pyridazine Derivatives

Combinatorial chemistry is a powerful tool in drug discovery for the rapid synthesis of a large number of diverse compounds, known as a library, for high-throughput screening. nih.gov The reactive nature of this compound makes it an excellent building block for the combinatorial synthesis of pyridazine-based libraries. Its chloromethyl group acts as a versatile anchor point for diversification, allowing for the introduction of a wide array of functional groups through nucleophilic substitution reactions.

A typical combinatorial approach using this compound would involve its reaction with a collection of diverse nucleophiles in a parallel synthesis format. This library of nucleophiles could include various amines, phenols, thiols, and carbanions, each possessing different structural features. By reacting this compound with these building blocks, a library of compounds with the general structure Pyridazin-3-yl-CH₂-Nu (where Nu is the nucleophilic moiety) can be rapidly generated.

Table of Potential Building Blocks for Combinatorial Synthesis

| Nucleophile Class | Example Building Blocks | Resulting Functional Group |

|---|---|---|

| Primary Amines | Anilines, Benzylamines | Secondary Amines |

| Secondary Amines | Piperidines, Morpholines | Tertiary Amines |

| Phenols | Substituted Phenols | Aryl Ethers |

| Thiols | Thiophenols, Alkylthiols | Thioethers |

This strategy allows for the systematic exploration of the chemical space around the pyridazine scaffold. By varying the properties of the nucleophilic building blocks (e.g., size, lipophilicity, hydrogen bonding capacity), chemists can fine-tune the physicochemical and pharmacological properties of the resulting derivatives. Such libraries are invaluable for screening against various biological targets, such as kinases or G-protein coupled receptors, to identify initial "hit" compounds. bohrium.com The straightforward and robust nature of the alkylation reaction makes this compound a highly suitable reagent for automated parallel synthesis platforms, further accelerating the drug discovery process.

Applications in Advanced Organic Synthesis and Materials Science

3-(Chloromethyl)pyridazine as a Key Intermediate in Complex Molecule Synthesis

The presence of the chloromethyl group makes this compound a valuable precursor in custom synthesis projects. chemshuttle.com This functional group provides a site for versatile reactivity, enabling chemists to introduce the pyridazin-3-ylmethyl moiety into a larger molecular framework through various substitution reactions. This capability is pivotal in the construction of complex chemical architectures. Pyridazine (B1198779) derivatives, in general, are recognized for their broad spectrum of biological activities and are integral to organic and medicinal chemistry. researchgate.net

The pyridazine scaffold is a significant pharmacophore in medicinal chemistry, forming the core of many therapeutic agents. nih.gov Consequently, this compound and its hydrochloride salt are considered high-purity intermediates crucial for the development of novel pharmaceuticals. chemshuttle.com The pyridazine ring is present in a number of marketed drugs, demonstrating its importance in drug design and development. nih.gov For instance, drugs like Minaprine, a psychotropic agent, and Hydralazine, an antihypertensive medication, contain the pyridazine substructure. lifechemicals.com The utility of this compound lies in its ability to act as a starting point for synthesizing more complex molecules that may exhibit a range of pharmacological activities, including antiviral, anti-inflammatory, anti-cancer, and anti-hypertensive properties. nih.gov

Table 1: Examples of Marketed Drugs Containing the Pyridazine Ring

| Drug Name | Therapeutic Class | Reference |

|---|---|---|

| Minaprine | Psychotropic | lifechemicals.comnih.gov |

| Hydralazine | Antihypertensive | lifechemicals.comnih.gov |

| Cadralazine | Antihypertensive | nih.gov |

The application of pyridazine chemistry extends into the field of crop protection. researchgate.net The pyridazine structure is found in various agrochemicals, highlighting its role in developing new agents for agriculture. lifechemicals.comorganic-chemistry.org The first commercial herbicide containing this heterocycle, Chloridazone, was introduced in 1964 and is still in use. lifechemicals.com While direct synthesis pathways for major agrochemicals from this compound are not extensively detailed in the provided context, its role as a building block can be inferred from the established importance of the pyridazine motif. researchgate.net Isomeric compounds such as 2-chloro-5-(chloromethyl)pyridine are known intermediates for crop-protection products, suggesting a similar synthetic potential for this compound in creating novel herbicides, fungicides, or insecticides. nih.govjst.go.jp

Beyond pharmaceuticals and agrochemicals, this compound is a building block for a variety of specialty chemicals. In materials science, pyridazine derivatives are utilized as versatile ligands for metal cations. lifechemicals.com The nitrogen atoms in the pyridazine ring can coordinate with metal ions, making it a valuable component in the design of coordination compounds and functional materials. The reactive chloromethyl group allows for the straightforward incorporation of the pyridazine ligand into larger organic structures, which can then be used to create complex metal-organic frameworks or catalysts. Furthermore, nitrogen-rich compounds based on fused pyridazine rings are being explored as advanced energetic materials, indicating another avenue for its application as a precursor in specialized chemical synthesis. dtic.mil

Role in Polymer Chemistry and Material Science

The field of polymer chemistry and materials science benefits from the inclusion of heterocyclic compounds like pyridazine to create materials with enhanced properties. appleacademicpress.com The unique electronic and physical characteristics of the pyridazine ring can impart specific functionalities to polymeric structures.

Polymer grafting is a technique used to modify the chemical and physical properties of a polymer by attaching different monomer units as side chains. nih.gov The chloromethyl group on this compound is a reactive site that can be utilized in "grafting from" polymerization techniques, such as atom transfer radical polymerization (ATRP). rsc.org In this approach, the chloromethyl group can act as an initiator, allowing for the controlled growth of polymer chains from the pyridazine core. This method enables the synthesis of well-defined graft copolymers where the pyridazine unit is systematically incorporated. nih.gov Such copolymers can be designed to combine the properties of the pyridazine heterocycle with those of the grafted polymer, leading to materials with novel characteristics. For example, grafting hydrophilic polymers onto a backbone could enhance solubility or biocompatibility. nih.govmdpi.com

The incorporation of the pyridazine moiety into materials can lead to a range of functional applications. Pyridazines are recognized as organic heterocyclic aromatic semiconductors. liberty.edu This semiconductive nature makes them candidates for use in electronics. For instance, pyridazine has been used as an electron-accepting core in the design of molecules that exhibit thermally activated delayed fluorescence (TADF), a critical process for improving the efficiency of organic light-emitting diodes (OLEDs). mdpi.com The polarity and electron-accepting properties of the pyridazine ring are beneficial for these applications. mdpi.com Furthermore, research has shown that certain pyridazine derivatives can enhance the structural and functional plasticity of tripartite synapses, suggesting potential applications in the development of advanced functional biomaterials. nih.gov

Table 2: Potential Applications of Pyridazine-Containing Functional Materials

| Application Area | Functionality | Underlying Property | Reference |

|---|---|---|---|

| Organic Electronics | Emitter in OLEDs | Thermally Activated Delayed Fluorescence (TADF), Electron-accepting nature | mdpi.com |

| Semiconductors | Organic Semiconductor | Aromatic heterocyclic structure | liberty.edu |

| Biomaterials | Neuromodulation | Enhancement of synaptic plasticity | nih.gov |

Utilization in Supramolecular Chemistry

The pyridazine ring, characterized by its π-deficient nature and the presence of two adjacent nitrogen atoms, is an attractive building block for the construction of complex supramolecular architectures. These nitrogen atoms can act as hydrogen bond acceptors or coordination sites for metal ions, facilitating the formation of ordered structures through non-covalent interactions.

The pyridazine moiety is a versatile component in the design of ligands for coordination chemistry. The two adjacent nitrogen atoms can chelate to a single metal center or bridge two different metal centers, influencing the geometry and reactivity of the resulting metal complex. While specific studies on this compound as a primary ligand are scarce, the broader class of pyridazine-containing ligands has been extensively explored.

A notable example is the tridentate ligand picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH), which has been used to form complexes with a range of first-row transition metals, including copper(II), nickel(II), and zinc(II) acs.org. The coordination of these metals to the pyridazine nitrogen, along with other donor atoms in the ligand, results in penta- or hexa-coordinated metal centers acs.org. The electronic properties of the pyridazine ring, modified by substituents, can tune the redox potential and catalytic activity of the metal complex. The chloromethyl group in this compound could serve as a reactive handle for further functionalization to create more complex, multidentate ligands.

Table 1: Examples of Metal Complexes with Pyridazine-Based Ligands

| Ligand | Metal Ion(s) | Coordination Number | Resulting Complex Type |

|---|---|---|---|

| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Cu(II) | 5 | [Cu(II)(PIPYH)(NO3)2] |

| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Ni(II), Zn(II) | 6 | M(PIPYH)22 |

This table presents examples of coordination complexes formed from pyridazine-containing ligands, illustrating the versatility of the pyridazine core in ligand design. Data sourced from various studies on pyridazine-based coordination chemistry.

The ability of pyridazine derivatives to participate in directional, non-covalent interactions makes them excellent candidates for self-assembly processes, leading to the formation of well-defined supramolecular structures. These interactions include hydrogen bonding, π-π stacking, and metal coordination.

Research has shown that helical pyridine-pyridazine oligomers can self-assemble through intermolecular π-π stacking to form supramolecular nanochannels rsc.org. These nanochannels are capable of recognizing and transporting alkali ions, demonstrating the potential of pyridazine-based systems in the development of functional nanomaterials rsc.org. Another example involves the self-assembly of 3,6-bis(4-triazolyl)pyridazine ligands with copper(I) and silver(I) ions, leading to the formation of distinct metal-ligand complex species nih.gov. The pyridazine ring is also utilized in the construction of sophisticated supramolecular and polymeric architectures due to its ability to form and strengthen the assembly researchgate.net. The introduction of a reactive chloromethyl group, as in this compound, could allow for the covalent capture of self-assembled structures or for the post-assembly modification of the supramolecular entity.

Catalytic Applications of Pyridazine-based Systems

While direct catalytic applications of this compound are not well-documented, the broader family of pyridazine derivatives has shown promise in catalysis, primarily through their incorporation into metal complexes that act as catalysts. The electronic properties of the pyridazine ligand can significantly influence the catalytic activity of the metal center.

Diazines, including pyridazine, have been explored as building blocks for ligands in metal-mediated catalytic transformations nih.govacs.org. In many instances, these diazine-based ligands can outperform their more common pyridine-based counterparts or enable alternative catalytic pathways nih.gov. For example, mononuclear trans-dichloro oxo complexes of Rhenium with tridentate pyridazine phenolate ligands have been shown to catalyze the oxidation of cyclooctene researchgate.net. The π-deficient nature of the pyridazine ring can enhance the electrophilicity of the metal center, which can be beneficial for certain catalytic reactions.

The development of catalysts based on pyridazine-containing ligands is an active area of research. Theoretical studies on carbenes derived from diazines, including pyridazine, suggest they possess exceptional ligand properties, with high metal-ligand binding energies and significant electron donation, making them promising candidates for the construction of novel catalysts acs.org. The functionalization of the pyridazine ring is key to tuning the steric and electronic properties of the resulting catalyst. The chloromethyl group of this compound offers a convenient point of attachment for catalytically active metal centers or for the synthesis of more elaborate ligand structures.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) |

| Copper(II) nitrate |

| Nickel(II) nitrate |

| Zinc(II) nitrate |

| Pyridine-pyridazine oligomers |

| 3,6-bis(4-triazolyl)pyridazine |

| Copper(I) hexafluorophosphate |

| Silver(I) hexafluoroantimonate |

| Pyridazine phenolate |

| Rhenium |

| Cyclooctene |

| Pyridazine-3-carboxylic acid |

Spectroscopic and Structural Analysis Techniques for 3 Chloromethyl Pyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments

While specific experimental data for 3-(Chloromethyl)pyridazine is not widely published, the chemical shifts can be predicted based on the analysis of the parent pyridazine (B1198779) molecule and known substituent effects. The pyridazine ring contains three distinct protons (H-4, H-5, and H-6) and a chloromethyl group.

¹H NMR: The protons on the pyridazine ring are expected to appear in the aromatic region (typically δ 7.0-9.5 ppm). The H-6 proton, being adjacent to a nitrogen atom, is expected to be the most deshielded. The H-4 and H-5 protons will exhibit complex splitting patterns due to mutual coupling. The protons of the chloromethyl (-CH₂Cl) group would appear as a singlet in the upfield region (typically δ 4.5-5.0 ppm), shifted downfield from a typical methyl group due to the electronegative chlorine atom.

¹³C NMR: The carbon atoms of the pyridazine ring will have distinct chemical shifts. Carbons adjacent to the nitrogen atoms (C-3 and C-6) are expected to be the most deshielded. The carbon of the chloromethyl group would appear in the aliphatic region, typically around δ 40-50 ppm. For pyridazin-3(2H)-one, a related parent structure, the ¹³C NMR parameters have been assigned as: C-3 at δ 164.00, C-4 at δ 130.45, C-5 at δ 134.71, and C-6 at δ 139.02 ppm rsc.org. The introduction of the chloromethyl group at the C-3 position would significantly alter these shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | ~7.8 - 8.0 | Doublet of doublets (dd) |

| H-5 | ~7.6 - 7.8 | Doublet of doublets (dd) |

| H-6 | ~9.1 - 9.3 | Doublet of doublets (dd) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~155 - 160 |

| C-4 | ~125 - 130 |

| C-5 | ~128 - 133 |

| C-6 | ~150 - 155 |

Two-Dimensional NMR Techniques for Structure Elucidation

For complex molecules or to unambiguously assign all signals, two-dimensional (2D) NMR experiments are indispensable researchgate.net. These techniques spread the NMR information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei researchgate.netethz.ch.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks connecting H-4 with H-5, and H-5 with H-6, confirming their connectivity within the pyridazine ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak between the -CH₂Cl protons and the -CH₂Cl carbon, as well as correlations for each ring proton (H-4, H-5, H-6) to its respective carbon atom (C-4, C-5, C-6). This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons nih.govnih.gov.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two or three bonds. This is crucial for piecing together the molecular skeleton. For instance, the -CH₂Cl protons would show a correlation to the C-3 and C-4 carbons, definitively placing the chloromethyl group at the C-3 position of the pyridazine ring nih.govnih.gov.

Infrared (IR) Spectroscopy and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies ekb.eg.

Vibrational Mode Analysis

The parent pyridazine molecule is planar and belongs to the C₂ᵥ point group . Its vibrational modes can be classified into four symmetry species: A₁, B₁, B₂, and A₂. The A₁, B₁, and B₂ modes are active in both IR and Raman spectroscopy, while the A₂ modes are only Raman active stackexchange.com.

The fundamental vibrational frequencies of pyridazine have been extensively studied. Key modes include:

C-H stretching: Typically observed in the 3050-3100 cm⁻¹ region .

Ring stretching vibrations: These occur in the 1400-1600 cm⁻¹ range and are characteristic of the aromatic system. For pyridazine, strong to medium absorptions are observed at approximately 1570 cm⁻¹, 1416 cm⁻¹, and 965 cm⁻¹ .

C-H in-plane and out-of-plane bending: These modes appear at lower frequencies and are sensitive to the substitution pattern on the ring .

Substitution with a chloromethyl group at the C-3 position breaks the C₂ᵥ symmetry, which may cause vibrational modes that were previously IR-inactive to become active. Furthermore, new vibrational modes associated with the -CH₂Cl group will appear.

Characterization of Functional Groups

IR and Raman spectra are excellent for identifying key functional groups in this compound.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the pyridazine ring are expected to produce absorption bands in the 3000-3100 cm⁻¹ region msu.eduuc.edu.

Aliphatic C-H Stretch: The symmetric and asymmetric stretching of the C-H bonds in the chloromethyl group will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range uc.eduopenstax.org.

C=N and C=C Ring Stretching: The pyridazine ring will exhibit a series of characteristic stretching vibrations between 1400 cm⁻¹ and 1600 cm⁻¹, which are indicative of the heteroaromatic system uc.edu.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is a strong absorption and typically appears in the fingerprint region, between 600 and 800 cm⁻¹ uc.edu. This band is a key diagnostic feature for the presence of the chloromethyl group.

Table 3: Characteristic IR Absorption Frequencies for this compound This is an interactive data table. Click on the headers to sort.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Pyridazine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |

| Chloromethyl | C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₅H₅ClN₂), the molecular weight is approximately 128.56 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: one for [C₅H₅³⁵ClN₂]⁺ at m/z 128 and another, about one-third the intensity, for [C₅H₅³⁷ClN₂]⁺ at m/z 130.

The fragmentation of the molecular ion provides structural clues. Based on studies of related chloro-substituted nitrogen heterocycles, several fragmentation pathways are plausible:

Loss of a chlorine radical: A primary fragmentation pathway is often the cleavage of the C-Cl bond to lose a chlorine radical (·Cl), resulting in a prominent fragment ion [C₅H₅N₂CH₂]⁺ at m/z 93.

Loss of the chloromethyl radical: Cleavage of the bond between the ring and the substituent can lead to the loss of the chloromethyl radical (·CH₂Cl), forming a pyridazinyl cation at m/z 79.

Ring cleavage: Subsequent fragmentation of the pyridazine ring itself can lead to the loss of small neutral molecules like N₂ or HCN, resulting in smaller fragment ions. Studies on similar compounds have shown that chlorine attached to an alkyl chain is often eliminated early in the fragmentation process, while chlorine attached directly to an aromatic ring is removed at a later stage jcsp.org.pk.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction analysis allows for the unambiguous confirmation of a molecule's structure. Studies on various pyridazine derivatives have revealed key structural features of the pyridazine ring and its substituents. For example, the crystal structure of pyridazine hydrochloride showed that the pyridazine ring is nearly planar actachemscand.org. In more complex derivatives, such as 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine, the pyridazine ring can exhibit slight deviations from planarity, and the substituent groups adopt specific orientations relative to the core ring system nih.gov.

The analysis of crystal packing reveals the nature and geometry of intermolecular interactions that stabilize the crystal lattice. These interactions are critical for understanding the physical properties of the solid material. In pyridazine derivatives, common interactions include hydrogen bonds (e.g., C—H⋯N, C—H⋯O) and C—H⋯π interactions nih.govnih.gov. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. For methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, this analysis showed that the most significant contributions to crystal packing came from H⋯H (39.7%), H⋯C/C⋯H (27.5%), H⋯N/N⋯H (15.5%), and O⋯H/H⋯O (11.1%) contacts nih.gov. These weak interactions collectively dictate the supramolecular architecture of the compounds in the solid state.

Conformational Studies

Conformational studies using XRD reveal the preferred spatial arrangement of the atoms in a molecule, particularly the torsion angles between different parts of the structure. In derivatives of this compound, a key conformational feature would be the orientation of the chloromethyl group relative to the pyridazine ring. For substituted pyridazine compounds, the dihedral angles between the pyridazine ring and its substituents are crucial. For example, in one derivative, the two pyridine (B92270) rings attached to the pyridazine core were rotated slightly out of the plane of the central ring, with a dihedral angle of 17.34° between them nih.gov. The conformation adopted in the solid state is the result of a balance between intramolecular steric effects and favorable intermolecular packing interactions.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. It is a valuable tool for characterizing the electronic and optical properties of π-conjugated systems like this compound.

The UV-Vis spectra of pyridazine and its derivatives are typically characterized by strong absorption bands corresponding to π-π* and n-π* electronic transitions researchgate.net. The π-π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n-π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital researchgate.net.